[2,3'-Bipyridin]-2'-amine
CAS No.:
Cat. No.: VC20124308
Molecular Formula: C10H9N3
Molecular Weight: 171.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3 |
|---|---|
| Molecular Weight | 171.20 g/mol |
| IUPAC Name | 3-pyridin-2-ylpyridin-2-amine |
| Standard InChI | InChI=1S/C10H9N3/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H,(H2,11,13) |
| Standard InChI Key | SNUBIAATHADXFP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=C(N=CC=C2)N |
Introduction
Molecular Structure and Characterization
Structural Features
[2,3'-Bipyridin]-2'-amine (C<sub>10</sub>H<sub>9</sub>N<sub>3</sub>) consists of two pyridine rings linked by a single bond between the 2-position of the first ring and the 3'-position of the second. The amine group at the 2'-position introduces electron-donating properties, influencing the compound’s electronic structure and reactivity. The non-symmetrical arrangement of the pyridine rings distinguishes it from more common bipyridine isomers, potentially leading to unique coordination behavior with metal ions .
The molecular weight of [2,3'-Bipyridin]-2'-amine is 171.21 g/mol, calculated from its empirical formula. Comparative analysis with structurally analogous amines, such as 2,3-diaminopropionic acid (104.11 g/mol) , highlights the impact of aromatic systems on molecular mass. The presence of multiple nitrogen atoms in the bipyridine framework suggests significant hydrogen-bonding and π-stacking capabilities, which are critical for supramolecular assembly.
Spectroscopic Data
While experimental spectral data for [2,3'-Bipyridin]-2'-amine are scarce, inferences can be drawn from related compounds. For instance, the <sup>1</sup>H NMR spectrum of 2-aminobenzofurans exhibits characteristic amine proton resonances near δ 5.5–6.5 ppm , which may parallel the amine signals in [2,3'-Bipyridin]-2'-amine. Similarly, the infrared (IR) spectrum likely shows N-H stretching vibrations at ~3300–3500 cm<sup>−1</sup> and aromatic C=C/C=N stretches at 1400–1600 cm<sup>−1</sup>, consistent with pyridine derivatives .
Synthesis and Modification
Functionalization Strategies
Functionalization of the amine group is a key strategy for tailoring the compound’s properties. Acylation or sulfonation reactions could enhance solubility or introduce directing groups for further synthetic elaboration. The electron-deficient pyridine rings may also undergo nucleophilic aromatic substitution at activated positions, enabling the installation of additional functional groups.
Physicochemical Properties
Acid-Base Behavior
The amine group (pK<sub>a</sub> ~4–5) and pyridine nitrogen atoms (pK<sub>a</sub> ~1–3) contribute to the compound’s pH-dependent behavior. Protonation at acidic pH enhances water solubility by forming cationic species, while deprotonation under basic conditions may facilitate metal coordination. Comparative dissociation constants for 3-aminoalanine (pK<sub>a</sub> 1.82 and 9.65) provide a reference for predicting titration properties.
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